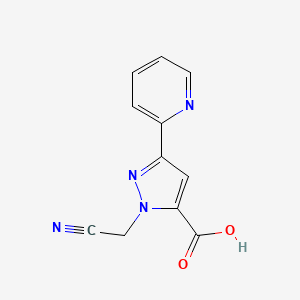

1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(cyanomethyl)-5-pyridin-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2/c12-4-6-15-10(11(16)17)7-9(14-15)8-3-1-2-5-13-8/h1-3,5,7H,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRXCCKPYNDRAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C(=C2)C(=O)O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, supported by data tables and recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring substituted with a cyanomethyl group and a pyridine moiety, which may contribute to its biological activity.

Biological Activity Overview

Recent studies have indicated that pyrazole derivatives exhibit a range of biological activities. The specific activities of this compound include:

- Antimicrobial Activity : Research has shown that pyrazole derivatives can inhibit the growth of various bacterial strains. A study demonstrated that similar compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Pyrazoles have been reported to possess anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies on related pyrazole compounds revealed cytotoxic effects on cancer cell lines .

- Anti-inflammatory Effects : Some pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | COX inhibition |

Case Study: Anticancer Activity

A recent study investigated the anticancer potential of pyrazole derivatives similar to this compound. The study utilized various human cancer cell lines, including breast and lung cancer cells. Results indicated that these compounds inhibited cell proliferation significantly, with IC50 values in the low micromolar range. This suggests a promising avenue for further development as anticancer agents .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related pyrazoles. The compound was tested against multiple bacterial strains, showing effective inhibition at concentrations as low as 10 µg/mL. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways .

Scientific Research Applications

Structure Representation

- InChI Key :

VFJVCOLNEDOHLO-UHFFFAOYSA-N - SMILES Notation :

C1=CN=C(C=N1)C2=NN(C=C2C(=O)O)CC#N

Medicinal Chemistry

1-(Cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid has shown promising results in various biological assays, indicating its potential as a therapeutic agent. Key applications include:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential use in oncology.

- Antimicrobial Properties : Studies have demonstrated that the compound possesses antimicrobial activity, making it a candidate for developing new antibiotics.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes, which could lead to the development of novel enzyme inhibitors.

Agrochemicals

The unique properties of this compound also extend to agricultural applications:

- Pesticidal Activity : Its structural features allow it to interact with biological targets in pests, potentially leading to new pesticide formulations.

Material Science

The compound's chemical structure allows it to be used in the synthesis of novel materials:

- Polymerization Initiators : Due to its reactive functional groups, it can serve as an initiator in polymerization reactions, contributing to the development of new polymer materials.

Case Study 1: Anticancer Activity

A study evaluating the cytotoxic effects of various derivatives of this compound on breast cancer cell lines demonstrated significant inhibition of cell proliferation at micromolar concentrations. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited strong antibacterial activity, suggesting their potential use as lead compounds in antibiotic development.

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

The following table compares the target compound with structurally related pyrazole-5-carboxylic acids:

Key Observations :

- Cyanomethyl vs. This could enhance solubility in polar solvents or binding affinity in biological systems.

- Pyridin-2-yl vs.

- Carboxylic Acid Role : The COOH group enables salt formation, coordination with metals (relevant to supramolecular chemistry), and derivatization into amides or esters .

Preparation Methods

Preparation of Pyrazole Core and Pyridin-2-yl Substitution

According to patent WO2021096903A1, pyrazole derivatives substituted with pyridin-2-yl groups can be prepared via coupling reactions involving halogenated pyrazole intermediates and pyridin-2-yl reagents. For example, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate intermediates are synthesized through oxidation of dihydropyrazole precursors in acetonitrile with potassium persulfate and sulfuric acid as catalyst, achieving yields of 75-80%.

The reaction conditions for such preparation include:

| Step | Conditions | Notes |

|---|---|---|

| Mixture formation | 15 °C to 35 °C (room temperature) | Stirring to ensure homogeneity |

| Oxidation heating | 50 °C to 82 °C (preferably 55-65 °C) | Use of potassium persulfate as oxidant |

| Acid addition | Sulfuric acid (0.05 to 1.5 eq) | Acid catalysis for oxidation |

| Oxidant amount | 1.0 to 2.0 equivalents (1.3-1.7 eq preferred) | Ensures complete oxidation |

This approach allows the selective oxidation of dihydropyrazole intermediates to the aromatic pyrazole system bearing the pyridin-2-yl moiety.

Conversion to Carboxylic Acid at 5-Position

The carboxylic acid group at the 5-position can be introduced either by:

- Hydrolysis of ester precursors (e.g., ethyl esters) under acidic or basic conditions, or

- Direct oxidation of methyl or aldehyde substituents at the 5-position.

From the patent WO2021096903A1, ethyl pyrazole-5-carboxylate derivatives are key intermediates that can be hydrolyzed to the corresponding carboxylic acids by treatment with aqueous acid or base.

Typical hydrolysis conditions include:

| Hydrolysis Type | Conditions | Notes |

|---|---|---|

| Acidic | Aqueous HCl or H2SO4, reflux | Converts esters to acids |

| Basic | Aqueous NaOH or KOH, reflux | Followed by acidification |

The choice of conditions depends on substrate stability and desired purity.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Pyrazole ring formation and pyridin-2-yl substitution | Oxidation of dihydropyrazole with potassium persulfate, sulfuric acid catalyst, acetonitrile solvent, 15-35 °C then 55-65 °C heating | Formation of ethyl 3-bromo-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylate intermediate, 75-80% yield |

| 2 | N-1 Cyanomethyl alkylation | Base (e.g., potassium tert-butoxide), cyanomethyl halide, aprotic solvent, 0-25 °C | Installation of cyanomethyl group at N-1 position |

| 3 | Ester hydrolysis | Aqueous acid or base, reflux | Conversion of ester to carboxylic acid at 5-position |

Research Findings and Optimization Notes

- The oxidation step using potassium persulfate is critical for high yield and purity; controlling temperature and acid amount improves selectivity.

- Alkylation at N-1 requires careful control of base strength and temperature to avoid over-alkylation or side reactions.

- Hydrolysis conditions must be optimized to prevent degradation of sensitive substituents such as the pyridinyl group.

- Use of organic acids like acetic acid as co-catalysts can sometimes improve reaction efficiency in oxidation steps.

- The choice of solvent (acetonitrile for oxidation, tetrahydrofuran or DMF for alkylation) impacts reaction rates and product isolation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid?

- Methodological Answer : A robust approach involves multi-step synthesis starting with pyrazole ester intermediates. For example, Suzuki-Miyaura cross-coupling can introduce the pyridin-2-yl group using Pd(PPh₃)₄ as a catalyst in deoxygenated DMF/water mixtures (4:1 v/v) at 80–100°C. Subsequent cyanomethylation can be achieved via nucleophilic substitution with chloroacetonitrile under basic conditions (K₂CO₃). Purification typically employs column chromatography with ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are recommended for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions. For pyridin-2-yl groups, look for aromatic protons at δ 7.5–8.5 ppm and coupling constants (J = 5–8 Hz) .

- IR : Detect carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C≡N vibrations (~2200 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can solubility challenges in biological assays be addressed?

- Methodological Answer : Use co-solvents like DMSO (≤5% v/v) or prepare sodium/potassium salts by treating the carboxylic acid with NaOH/KOH in aqueous ethanol. Verify solubility via dynamic light scattering (DLS) and ensure stability over 24 hours using HPLC .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

- Methodological Answer : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) with target proteins (e.g., kinases) evaluates binding modes. Solvent effects are modeled using COSMO-RS .

Q. What strategies resolve discrepancies in NMR data for pyrazole derivatives?

- Methodological Answer : Contradictions in coupling constants or peak splitting may arise from dynamic effects (e.g., hindered rotation). Use variable-temperature NMR (VT-NMR) to probe conformational changes. For example, broadening of pyridinyl protons at elevated temperatures suggests rotational barriers .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Methodological Answer :

- Core Modifications : Replace cyanomethyl with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) to assess electronic effects on bioactivity .

- Substituent Screening : Synthesize analogues with varying pyridinyl substituents (e.g., 3-chloro, 4-fluoro) and test against enzymatic targets (IC₅₀ assays) .

- Data Analysis : Use multivariate regression (e.g., CoMFA/CoMSIA) to correlate structural descriptors with activity .

Q. What experimental controls are critical in stability studies under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitor degradation via LC-MS.

- Photostability : Expose to UV light (λ = 254 nm) and track by TLC/HPLC. Include antioxidants (e.g., BHT) to distinguish oxidative vs. photolytic pathways .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles. Validate purity (>95% by HPLC) and replicate assays with standardized protocols (e.g., fixed ATP at 1 mM). Cross-reference with crystallographic data (e.g., protein-ligand PDB structures) to confirm binding poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.